molecular formula C8H16BrN B13034628 3-Bromo-1-(tert-butyl)-3-methylazetidine

3-Bromo-1-(tert-butyl)-3-methylazetidine

Cat. No.: B13034628
M. Wt: 206.12 g/mol
InChI Key: OTONXDZLAPCCGQ-UHFFFAOYSA-N
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Description

3-Bromo-1-(tert-butyl)-3-methylazetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(tert-butyl)-3-methylazetidine can be achieved through various synthetic routes. One common method involves the bromination of 1-(tert-butyl)-3-methylazetidine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tert-butyl)-3-methylazetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding azetidine oxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, and low temperatures.

    Oxidation: Potassium permanganate (KMnO4), water, and room temperature.

Major Products Formed

    Substitution: Various substituted azetidines depending on the nucleophile used.

    Reduction: 1-(tert-butyl)-3-methylazetidine.

    Oxidation: Azetidine oxide derivatives.

Scientific Research Applications

3-Bromo-1-(tert-butyl)-3-methylazetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tert-butyl)-3-methylazetidine involves its reactivity due to the strained azetidine ring and the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing effect of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(tert-butyl)-3-methylazetidine: Characterized by the presence of a bromine atom, tert-butyl group, and methyl group.

    1-(tert-Butyl)-3-methylazetidine: Lacks the bromine atom, resulting in different reactivity and properties.

    3-Chloro-1-(tert-butyl)-3-methylazetidine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

3-bromo-1-tert-butyl-3-methylazetidine

InChI

InChI=1S/C8H16BrN/c1-7(2,3)10-5-8(4,9)6-10/h5-6H2,1-4H3

InChI Key

OTONXDZLAPCCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(C)(C)C)Br

Origin of Product

United States

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